3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride
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Overview
Description
3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride is a complex organic compound that features a thiazolidine ring, a heptyl chain, and a pyridyloxy group with an iodine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride typically involves multiple steps, starting with the preparation of the 5-iodo-2-pyridyloxy intermediate. This intermediate is then reacted with a heptyl chain precursor under specific conditions to form the desired compound. The final step involves the formation of the thiazolidine ring, which is achieved through a cyclization reaction involving a thiol and an amine group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine substituent or the thiazolidine ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated products or reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The iodine substituent may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Pyridyloxy derivatives: Compounds with the pyridyloxy group but different chains or rings.
Iodo-substituted compounds: Compounds with iodine substituents but different core structures.
Uniqueness
3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride is unique due to its combination of a thiazolidine ring, a heptyl chain, and a pyridyloxy group with an iodine substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
41287-99-4 |
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Molecular Formula |
C15H24ClIN2OS |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
3-[7-(5-iodopyridin-2-yl)oxyheptyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H23IN2OS.ClH/c16-14-6-7-15(17-12-14)19-10-5-3-1-2-4-8-18-9-11-20-13-18;/h6-7,12H,1-5,8-11,13H2;1H |
InChI Key |
HNVNYBVNGAOPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCCCCOC2=NC=C(C=C2)I.Cl |
Origin of Product |
United States |
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